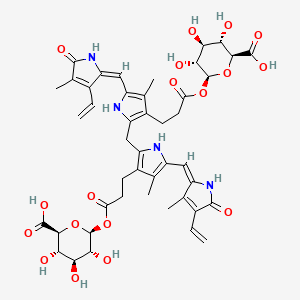
Bis(beta-glucosyluronic acid)bilirubin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(beta-glucosyluronic acid)bilirubin is a (glucosyluronic acid)bilirubin. It has a role as a mouse metabolite. It is a conjugate acid of a bis(beta-glucosyluronate)bilirubin.
Applications De Recherche Scientifique
1. Biosensing and Diagnostic Applications
Bis(beta-glucosyluronic acid)bilirubin, a key biomarker for jaundice, is crucial in developing diagnostic tools. Researchers have designed novel fluorescent platforms for bilirubin determination using both colorimetric and fluorimetric techniques. This approach has been applied to detect bilirubin in human blood and urine samples, showcasing its potential as a simple clinical diagnostic tool for jaundice (Ellairaja, Shenbagavalli, Ponmariappan, & Vasantha, 2017).
2. Understanding Bilirubin Metabolism
Studies on bilirubin conjugates isolated from human hepatic bile reveal insights into its metabolism. Contrary to previous beliefs, major bilirubin conjugates are excreted not as glucuronides but as acyl glycosides, shedding light on bilirubin's biochemical pathway and its role in various physiological processes (Kuenzle, 1970).
3. Hepatocyte Canalicular Transport
Bilirubin and its conjugates, including bis(beta-glucosyluronic acid)bilirubin, are secreted from the liver into bile. Research demonstrates that ATP-dependent transport of bilirubin glucuronides is mediated by the multidrug resistance protein MRP1 and its hepatocyte canalicular isoform MRP2, crucial for understanding hepatic excretion mechanisms (Jedlitschky, Leier, Buchholz, Hummel-Eisenbeiss, Burchell, & Keppler, 1997).
4. Antioxidant Properties and Health Implications
Bilirubin, including its conjugates, has been studied for its antioxidant properties. A study investigating the relationship between bisphenol A, phthalates, and serum bilirubin levels in a Korean population highlighted the potential of bilirubin as a biomarker for oxidative stress. This research contributes to understanding the mechanisms of endocrine disruptors and their effects on the body, linking to bilirubin's protective role (Choi, Lee, Jeon, Jung, & Jee, 2019).
Propriétés
Nom du produit |
Bis(beta-glucosyluronic acid)bilirubin |
|---|---|
Formule moléculaire |
C45H52N4O18 |
Poids moléculaire |
936.9 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[3-[2-[[3-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxopropyl]-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C45H52N4O18/c1-7-20-19(6)40(58)49-27(20)14-25-18(5)23(10-12-31(51)65-45-37(57)33(53)35(55)39(67-45)43(62)63)29(47-25)15-28-22(17(4)24(46-28)13-26-16(3)21(8-2)41(59)48-26)9-11-30(50)64-44-36(56)32(52)34(54)38(66-44)42(60)61/h7-8,13-14,32-39,44-47,52-57H,1-2,9-12,15H2,3-6H3,(H,48,59)(H,49,58)(H,60,61)(H,62,63)/b26-13+,27-14+/t32-,33-,34-,35-,36+,37+,38-,39-,44+,45+/m0/s1 |
Clé InChI |
SCJLWMXOOYZBTH-SDXZDYKGSA-N |
SMILES isomérique |
CC1=C(NC(=C1CCC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)/C=C/4\C(=C(C(=O)N4)C)C=C)C)CCC(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)/C=C/6\C(=C(C(=O)N6)C=C)C |
SMILES canonique |
CC1=C(NC(=C1CCC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C6C(=C(C(=O)N6)C=C)C |
Synonymes |
bilirubin diglucuronide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



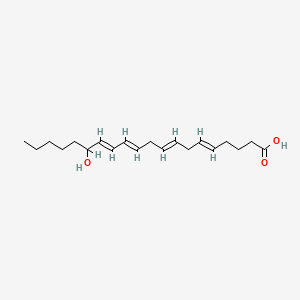

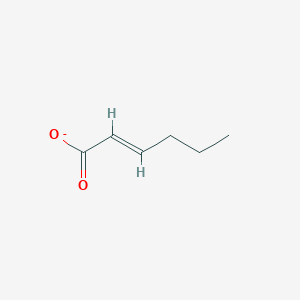
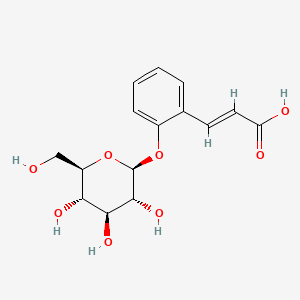

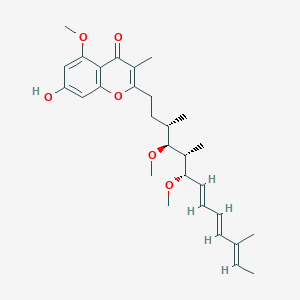
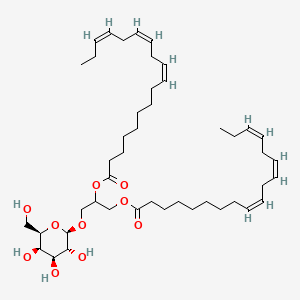
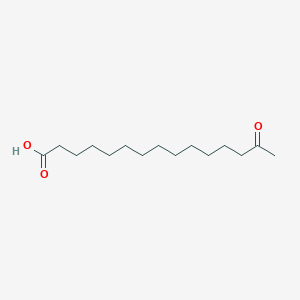
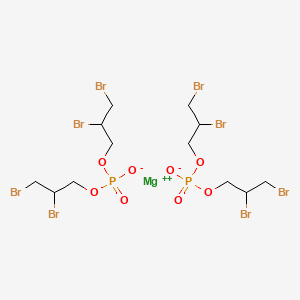
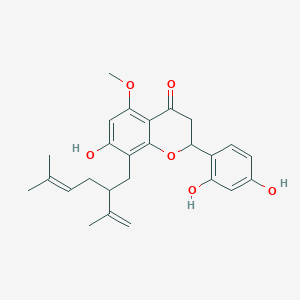
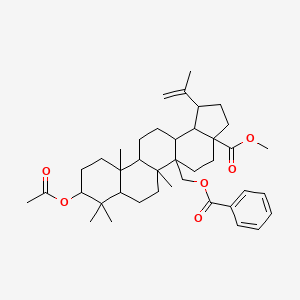
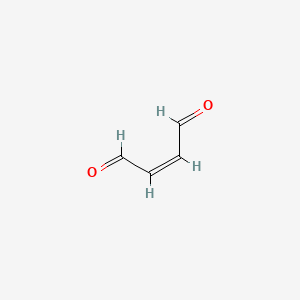
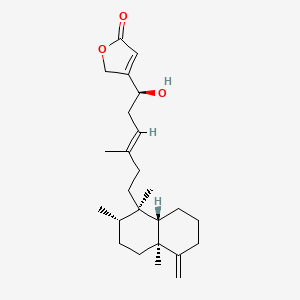
![3-[4-(1-Formylpiperazin-4-yl)benzylidenyl]-2-indolinone](/img/structure/B1233638.png)